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Introduction
m-Anisidine (3-methoxyaniline) is an aromatic organic compound with the chemical formula

C₇H₉NO.[1] It presents as a pale yellow or amber liquid and is a crucial intermediate in the

synthesis of various azo dyes, pharmaceuticals, and other specialty chemicals.[2] Given its role

in complex synthetic pathways, unambiguous structural confirmation and purity assessment are

paramount. This guide provides a comprehensive analysis of the core spectroscopic data of m-
Anisidine, offering researchers, scientists, and drug development professionals a detailed

reference for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The interpretation herein is grounded in

fundamental principles and supported by empirical data from established chemical databases.

Mass Spectrometry (MS): Elucidating the Molecular
Blueprint and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental

composition of a compound. For a volatile and thermally stable molecule like m-Anisidine,

Electron Ionization (EI) is the method of choice, as it provides a reproducible fragmentation

pattern that serves as a molecular fingerprint.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A dilute solution of m-Anisidine in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion

probe or gas chromatography (GC-MS) inlet.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This process ejects an electron from the molecule, generating a positively

charged radical cation known as the molecular ion (M•+).

Fragmentation: The high internal energy of the molecular ion causes it to undergo

characteristic fragmentation, breaking into smaller, stable charged ions.

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight),

which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Data Interpretation and Fragmentation Pathway
The mass spectrum of m-Anisidine provides clear evidence of its molecular weight and

structural features. The molecular weight of m-Anisidine is 123.15 g/mol .[3]

Molecular Ion (M•+): The spectrum exhibits a prominent molecular ion peak at m/z 123,

confirming the molecular weight of the compound.[4]

Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and

neutral losses. The primary fragmentation involves the methoxy and amino functional

groups.

Loss of a Methyl Radical (•CH₃): A significant peak is observed at m/z 108. This

corresponds to the loss of a methyl radical from the methoxy group, forming a stable

phenoxy-like cation.
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Loss of Formaldehyde (CH₂O): Another important fragmentation pathway is the loss of a

neutral formaldehyde molecule from the m/z 108 ion, resulting in a peak at m/z 80.[4] This

is a common fragmentation for methoxy-substituted aromatic compounds.

Other Fragments: Additional peaks can be seen at m/z values such as 92 (loss of •OCH₃),

65, and 53, which arise from further fragmentation of the aromatic ring structure.[4]

The logical flow of the primary fragmentation can be visualized as follows:

m/z 123
(Molecular Ion, M•+)

m/z 108

- •CH₃

m/z 80

- CH₂O

Click to download full resolution via product page

EI-MS Fragmentation Pathway of m-Anisidine.

Summary of Mass Spectrometry Data
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m/z Value
Proposed Fragment
Assignment

Relative Intensity

123 [M]•+ (Molecular Ion) High

108 [M - •CH₃]+ High

92 [M - •OCH₃]+ Moderate

80 [M - •CH₃ - CH₂O]+ High

65 [C₅H₅]+ Moderate

53 [C₄H₃]+ Moderate

Table based on data from ChemicalBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of

atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map

the complete carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of m-Anisidine is dissolved in ~0.6 mL of a

deuterated solvent, most commonly deuterochloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a

standard pulse program is used. For ¹³C NMR, a proton-decoupled sequence is typically

employed to produce a spectrum with singlets for each unique carbon.

Advanced Experiments (Optional): Techniques like DEPT-135 can be used to differentiate

between CH, CH₂, and CH₃ carbons.[5] 2D NMR experiments (e.g., COSY, HSQC) can

establish connectivity between protons and carbons.

¹H NMR Spectrum Analysis
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The ¹H NMR spectrum of m-Anisidine in CDCl₃ shows distinct signals for the methoxy, amine,

and aromatic protons.[6]

Amine Protons (-NH₂): A broad singlet typically appears around δ 3.6-3.8 ppm. This signal

corresponds to the two amine protons. Its broadness is due to quadrupole broadening from

the nitrogen atom and potential hydrogen exchange. This peak will disappear upon shaking

the sample with a drop of D₂O, a classic test for labile protons.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is observed at

approximately δ 3.79 ppm. This is characteristic of a methoxy group attached to an aromatic

ring.

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical

environments and exhibit a complex splitting pattern in the range of δ 6.2-7.2 ppm.

The proton at C2 (between the two substituents) is often a triplet or singlet-like peak

around δ 6.3 ppm.

The protons at C4 and C6 are typically doublets or triplets in the δ 6.2-6.4 ppm range.

The proton at C5, being ortho to the methoxy group and para to the amino group, appears

further downfield as a triplet around δ 7.1 ppm due to deshielding effects.

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of m-Anisidine displays seven unique signals,

corresponding to each carbon atom in the molecule.[7]

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a sharp signal at δ

55.2 ppm.

Aromatic Carbons (Ar-C):

The carbons directly attached to the substituents are quaternary and appear at δ 160.7

ppm (C-OCH₃) and δ 147.8 ppm (C-NH₂). The carbon attached to the highly

electronegative oxygen atom is the most downfield.
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The four CH carbons of the aromatic ring appear between δ 101.4 ppm and δ 130.1 ppm.

A DEPT-135 experiment would show these, along with the methoxy carbon, as positive

signals.

m-Anisidine Structure & Numbering
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2 -NH₂
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Numbering scheme for NMR assignments.

Summary of NMR Data
¹H NMR Data (90 MHz, CDCl₃)[6]
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~7.1 Triplet (t) 1H H-5

~6.2-6.4 Multiplet (m) 3H H-2, H-4, H-6

3.79 Singlet (s) 3H -OCH₃

~3.7 Broad (br s) 2H -NH₂

¹³C NMR Data (90 MHz, CDCl₃)[7]

Chemical Shift (δ ppm) Assignment DEPT-135

160.7 C-3 (-OCH₃) Quaternary (No Signal)

147.8 C-1 (-NH₂) Quaternary (No Signal)

130.1 C-5 CH (+)

108.0 C-6 CH (+)

104.4 C-4 CH (+)

101.4 C-2 CH (+)

55.2 -OCH₃ CH₃ (+)

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of molecular bonds.

Experimental Protocol: Fourier-Transform Infrared (FT-
IR)
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Sample Preparation: As m-Anisidine is a liquid at room temperature, the simplest method is

to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates, creating a thin capillary film.

Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of

air is first collected. Then, the sample spectrum is recorded. The instrument software

automatically ratios the sample spectrum against the background to produce the final

absorbance or transmittance spectrum.

IR Spectrum Interpretation
The IR spectrum of m-Anisidine provides clear signatures for its amine, ether, and aromatic

components.[8]

N-H Stretching: The primary amine (-NH₂) group is characterized by a distinctive pair of

medium-intensity peaks in the 3350-3450 cm⁻¹ region. These correspond to the symmetric

and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching:

Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹

(typically 3000-3100 cm⁻¹).

Aliphatic C-H stretching from the methyl group (-CH₃) is observed just below 3000 cm⁻¹

(typically 2835-2950 cm⁻¹).

C=C Aromatic Ring Stretching: Strong absorptions in the 1580-1620 cm⁻¹ and 1470-1520

cm⁻¹ regions are characteristic of the carbon-carbon double bond stretching within the

benzene ring.

C-O Ether Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic

absorption band due to asymmetric C-O-C stretching, typically found around 1200-1250

cm⁻¹. A symmetric stretch is also present near 1030-1050 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is

typically observed in the 1250-1340 cm⁻¹ region.
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Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending bands in the 700-900 cm⁻¹ region

are diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, strong

bands are expected around 730-770 cm⁻¹ and 860-900 cm⁻¹.

m-Anisidine Functional Groups

Characteristic IR Frequencies (cm⁻¹)

Primary Amine (-NH₂)

3350-3450 (doublet)

Aromatic Ring (C=C, C-H)

> 3000

~1600, ~1500

Aryl Ether (C-O-C)

1250 & 1040 (strong)

Click to download full resolution via product page

Correlation of Functional Groups to IR Frequencies.

Summary of Key IR Absorptions
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Frequency Range (cm⁻¹) Bond Vibration Functional Group

3350 - 3450
N-H Stretch (asymmetric &

symmetric)
Primary Amine

3000 - 3100 C-H Stretch Aromatic

2835 - 2950 C-H Stretch Methyl (-CH₃)

1580 - 1620 C=C Stretch Aromatic Ring

1470 - 1520 C=C Stretch Aromatic Ring

1200 - 1250 C-O-C Asymmetric Stretch Aryl-Alkyl Ether

1030 - 1050 C-O-C Symmetric Stretch Aryl-Alkyl Ether

700 - 900 C-H Out-of-Plane Bend Aromatic (meta-subst.)

Conclusion
The collective application of Mass Spectrometry, NMR Spectroscopy, and Infrared

Spectroscopy provides an unequivocal structural identification of m-Anisidine. MS confirms

the molecular weight of 123 and reveals a fragmentation pattern consistent with the loss of

methyl and formaldehyde units. NMR spectroscopy maps the exact ¹H and ¹³C environments,

confirming the meta-substitution pattern and the presence of both methoxy and amine groups.

Finally, IR spectroscopy provides a rapid confirmation of all key functional groups present in the

molecule. This comprehensive spectroscopic profile serves as a reliable benchmark for quality

control, reaction monitoring, and characterization in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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